molecular formula C3H2F9O10S3Tm B12928528 Thulium(III) trifluoromethanesulfonate xhydrate

Thulium(III) trifluoromethanesulfonate xhydrate

Cat. No.: B12928528
M. Wt: 634.2 g/mol
InChI Key: GNTRJGFAEDRVDX-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thulium(III) trifluoromethanesulfonate xhydrate is a chemical compound with the molecular formula (CF3SO3)3Tm·xH2O. It is a salt of thulium, a rare earth element, and trifluoromethanesulfonic acid. This compound is known for its use as a catalyst in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thulium(III) trifluoromethanesulfonate xhydrate can be synthesized by reacting thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction typically involves dissolving thulium oxide in trifluoromethanesulfonic acid, followed by crystallization to obtain the hydrate form of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thulium(III) trifluoromethanesulfonate xhydrate primarily undergoes catalytic reactions. It is known to catalyze various organic transformations, including:

  • Asymmetric alpha-amination and cycloadditions
  • Benzyl etherification
  • Condensation of aldehydes, amines, and vinyl ethers
  • Glycosylation

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as aldehydes, amines, and vinyl ethers. The reactions typically occur under mild conditions, making it a versatile catalyst in organic synthesis .

Major Products Formed: The major products formed from these reactions depend on the specific transformation being catalyzed. For example, in glycosylation reactions, glycosides are the primary products, while in benzyl etherification, benzyl ethers are formed .

Scientific Research Applications

Thulium(III) trifluoromethanesulfonate xhydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which thulium(III) trifluoromethanesulfonate xhydrate exerts its catalytic effects involves the activation of substrates through coordination with the thulium ion. This coordination facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

  • Holmium(III) trifluoromethanesulfonate
  • Lutetium(III) trifluoromethanesulfonate
  • Terbium(III) trifluoromethanesulfonate
  • Yttrium(III) trifluoromethanesulfonate
  • Gadolinium(III) trifluoromethanesulfonate
  • Lanthanum(III) trifluoromethanesulfonate
  • Erbium(III) trifluoromethanesulfonate
  • Hafnium(IV) trifluoromethanesulfonate hydrate
  • Ytterbium(III) trifluoromethanesulfonate

Uniqueness: Thulium(III) trifluoromethanesulfonate xhydrate is unique due to its specific catalytic properties and the ability to facilitate a wide range of organic transformations under mild conditions. Its effectiveness in asymmetric synthesis and glycosylation reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C3H2F9O10S3Tm

Molecular Weight

634.2 g/mol

IUPAC Name

thulium(3+);trifluoromethanesulfonate;hydrate

InChI

InChI=1S/3CHF3O3S.H2O.Tm/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3

InChI Key

GNTRJGFAEDRVDX-UHFFFAOYSA-K

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Tm+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.